REACTION_SMILES
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[CH3:13][CH2:14][N:15]([CH2:16][CH3:17])[CH2:18][CH3:19].[CH3:20][C:21](=[O:22])[O:23][C:24](=[O:25])[CH3:26].[Cl:27][CH2:28][Cl:29].[ClH:1].[O:2]=[C:3]1[CH:4]([C:9](=[O:10])[O:11][CH3:12])[CH2:5][NH:6][CH2:7][CH2:8]1>>[O:2]=[C:3]1[CH:4]([C:9](=[O:10])[O:11][CH3:12])[CH2:5][N:6]([C:21]([CH3:20])=[O:22])[CH2:7][CH2:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1CNCCC1=O
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Name
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Type
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product
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Smiles
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COC(=O)C1CN(C(C)=O)CCC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |